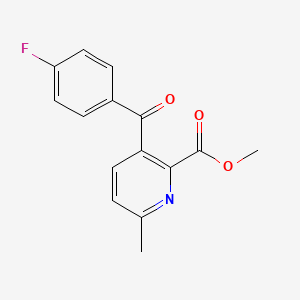
2-Pyridinecarboxylic acid, 3-(4-fluorobenzoyl)-6-methyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxylic acid, 3-(4-fluorobenzoyl)-6-methyl-, methyl ester is a complex organic compound with a unique structure that includes a pyridine ring substituted with a fluorobenzoyl group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3-(4-fluorobenzoyl)-6-methyl-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2-pyridinecarboxylic acid derivatives with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.
化学反応の分析
Types of Reactions
2-Pyridinecarboxylic acid, 3-(4-fluorobenzoyl)-6-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
2-Pyridinecarboxylic acid, 3-(4-fluorobenzoyl)-6-methyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-Pyridinecarboxylic acid, 3-(4-fluorobenzoyl)-6-methyl-, methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid: Another pyridine derivative with a carboxylic acid group at the 3-position.
Picolinic acid: A pyridine derivative with a carboxylic acid group at the 2-position.
Uniqueness
2-Pyridinecarboxylic acid, 3-(4-fluorobenzoyl)-6-methyl-, methyl ester is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
特性
分子式 |
C15H12FNO3 |
|---|---|
分子量 |
273.26 g/mol |
IUPAC名 |
methyl 3-(4-fluorobenzoyl)-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C15H12FNO3/c1-9-3-8-12(13(17-9)15(19)20-2)14(18)10-4-6-11(16)7-5-10/h3-8H,1-2H3 |
InChIキー |
AIPNPZBVGNQFAF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2,5]Thiadiazolo[3,4-b]pyrazine](/img/structure/B15247069.png)
![5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15247076.png)


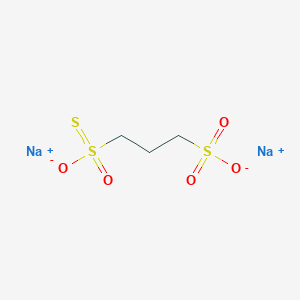
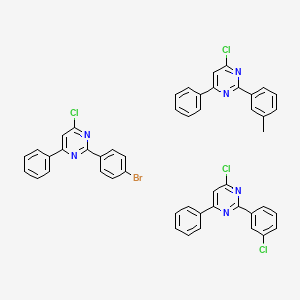
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
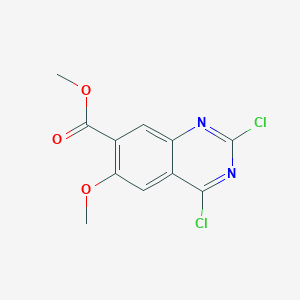

![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)
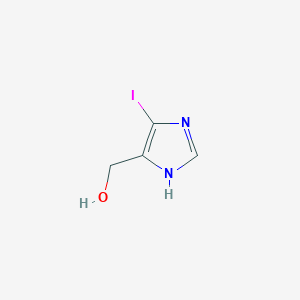
![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)

